

Computational Profiling of 6-Cyanonicotinamide: A DFT-Driven Technical Guide

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Compound of Interest

Compound Name: 6-Cyanonicotinamide

CAS No.: 14178-45-1

Cat. No.: B084341

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Executive Summary

6-Cyanonicotinamide (6-CN-NAM) represents a critical scaffold in medicinal chemistry, distinct from its parent compound, nicotinamide (Vitamin B3), by the introduction of a cyano group at the C6 position. This modification significantly alters the electronic landscape of the pyridine ring, enhancing electrophilicity and modifying hydrogen-bonding capabilities—factors pivotal for enzyme inhibition (e.g., PARP inhibitors) and crystal engineering.

This technical guide provides a rigorous, self-validating framework for performing quantum chemical calculations on 6-CN-NAM. It moves beyond generic protocols, addressing the specific challenges of modeling electron-deficient heteroaromatic systems using Density Functional Theory (DFT).

Part 1: Computational Methodology & Protocol Design

The Theoretical Framework

For 6-CN-NAM, the standard B3LYP functional is robust, but the basis set selection is critical. The presence of the cyano ($-C\equiv N$) and amide ($-CONH_2$) groups introduces significant lone-pair interactions and electron delocalization.

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ω B97X-D (for dispersion corrections if studying stacking interactions).
- Basis Set: 6-311++G(d,p). [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
 - Causality: The diffuse functions (++) are non-negotiable here. The cyano nitrogen has a lone pair extending into space; standard basis sets (like 6-31G) artificially constrain this density, leading to errors in the dipole moment and MEP surface.
 - Polarization: (d,p) adds p-functions to hydrogen, essential for accurately modeling the amide hydrogen bonding network.

Step-by-Step Execution Protocol

This workflow ensures convergence and validates that the resulting geometry is a true local minimum.

Step 1: Geometry Optimization (Gas Phase)

- Software Target: Gaussian 16 / ORCA / GAMESS.
- Input Directive: Opt Freq B3LYP/6-311++G(d,p) SCF=Tight
- Constraint: Symmetry = None (C1) to allow amide rotation.

Step 2: Vibrational Frequency Analysis

- Validation: Check for zero imaginary frequencies. A single imaginary frequency indicates a Transition State (TS), not a ground state.
- Scaling: Apply a scaling factor of 0.967 (typical for B3LYP/6-311++G(d,p)) to correct for anharmonicity when comparing to experimental IR data.

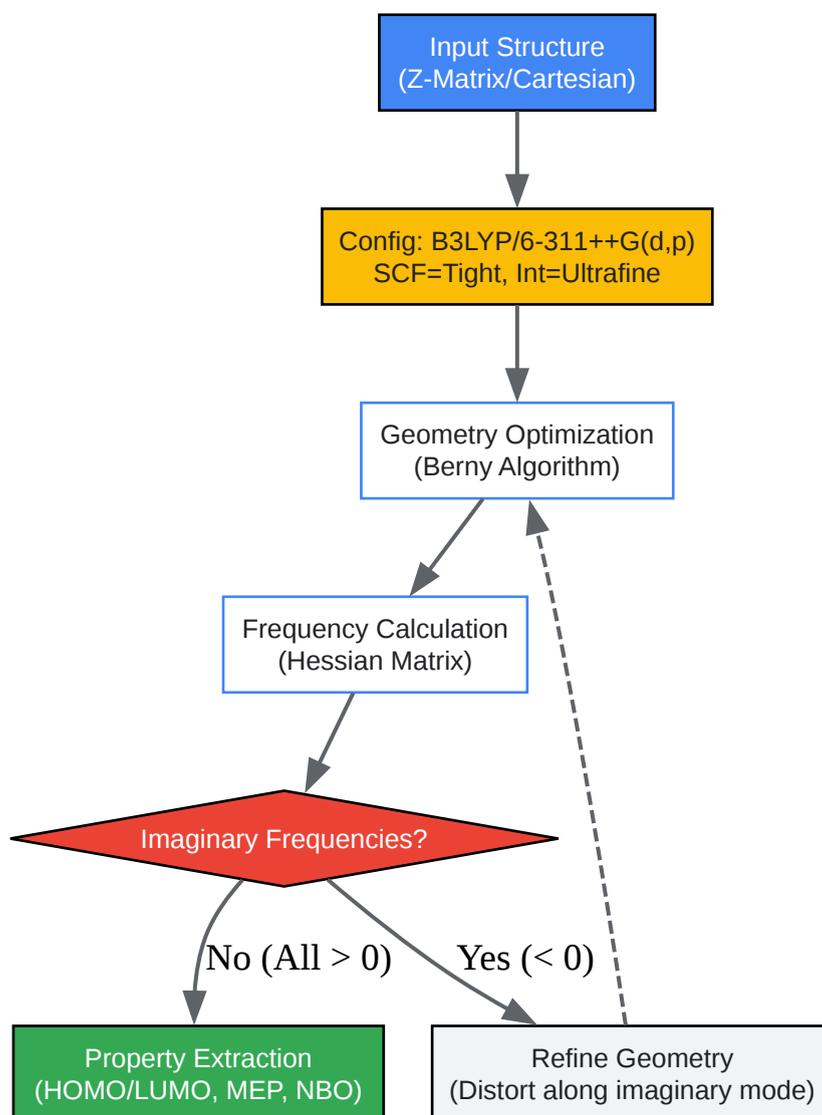
Step 3: Electronic Property Extraction

- NBO Analysis: Perform Natural Bond Orbital analysis to quantify the hyperconjugative interaction between the cyano

system and the pyridine ring.

- TD-DFT (Optional): If UV-Vis correlation is required, calculate the first 6 excited states using TD(NStates=6) in a solvent model (PCM/Ethanol).

Workflow Visualization



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Caption: Iterative DFT workflow for **6-Cyanonicotinamide**. The "Check" phase is the critical self-validating step to ensure a true ground state.

Part 2: Structural & Geometric Analysis

Optimized Geometric Parameters

The cyano group exerts a strong electron-withdrawing inductive effect (-I), shortening adjacent bonds compared to unsubstituted nicotinamide.

Parameter	Bond/Angle	Predicted Value (Å/ °)	Causality & Significance
Bond Length	C(Py)-C(Cyano)	~1.44 Å	Shorter than typical C-C single bonds due to hybridization overlap.
Bond Length	C≡N	~1.16 Å	Diagnostic triple bond; rigid and linear.
Bond Length	C=O (Amide)	~1.22 Å	Double bond character; acts as H-bond acceptor.
Bond Angle	C-C≡N	~178-180°	Near-perfect linearity is expected; deviations >5° suggest crystal packing forces (if solid state) or steric strain.
Torsion	O=C-C(Py)	~20-30°	The amide group is rarely coplanar with the ring due to steric repulsion with ring hydrogens.

Global Reactivity Descriptors

Using Koopmans' theorem approximation, the energies of the Frontier Molecular Orbitals (FMO) determine the chemical hardness (

) and electrophilicity (

-).
- HOMO (Highest Occupied Molecular Orbital): Located primarily on the pyridine ring nitrogen and amide oxygen.
 - LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring and the cyano group.
 - Gap ():
- 6-CN-NAM will exhibit a smaller HOMO-LUMO gap than nicotinamide, indicating higher chemical reactivity and susceptibility to nucleophilic attack (e.g., by cysteine residues in enzymes).

Part 3: Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes is essential for validating the calculated structure against experimental FT-IR data.

Key Diagnostic Bands

The following vibrational modes serve as the "fingerprint" for **6-Cyanonicotinamide**:

- Stretching:
 - Position: $\sim 2230\text{--}2240\text{ cm}^{-1}$ (Scaled).
 - Intensity: Moderate to Strong.
 - Note: This is the most distinct marker. It appears in a "silent region" of the biological spectrum, making it an excellent probe for biological imaging.
- Asymmetric/Symmetric:
 - Position: $\sim 3400 / 3200\text{ cm}^{-1}$.
 - Feature: Broad bands in experimental data due to H-bonding; sharp in gas-phase DFT.

- Amide I:
 - Position: $\sim 1680\text{ cm}^{-1}$.
 - Coupling: Often coupled with NH bending (Amide II).

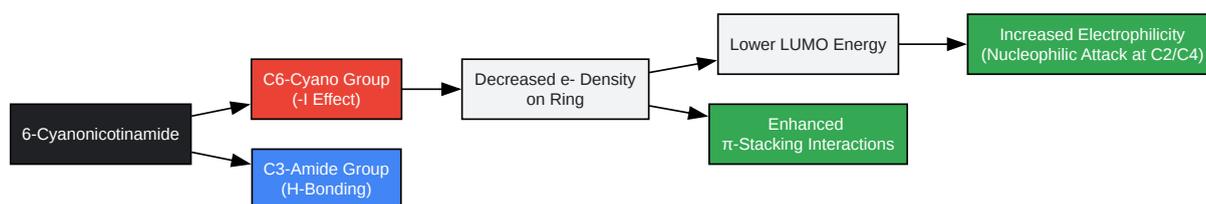
Part 4: Pharmaceutical Implications & Reactivity Mapping

Molecular Electrostatic Potential (MEP)

The MEP map is the guide for docking studies.

- Red Regions (Negative Potential): The Amide Oxygen and the Cyano Nitrogen. These are the primary H-bond acceptors.
- Blue Regions (Positive Potential): The Amide Hydrogens. These are H-bond donors.
- Implication: In docking simulations (e.g., against VEGFR-2 or PARP), the 6-CN group acts as a "water anchor," often displacing conserved water molecules in the binding pocket.

Reactivity Logic Diagram



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Caption: Mechanistic impact of the Cyano-substitution on the reactivity profile of the nicotinamide scaffold.

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